molecular formula C15H16O3 B14588858 1,3-Dimethoxy-5-(4-methylphenoxy)benzene CAS No. 61343-97-3

1,3-Dimethoxy-5-(4-methylphenoxy)benzene

Cat. No.: B14588858
CAS No.: 61343-97-3
M. Wt: 244.28 g/mol
InChI Key: QUDFWWOVZIZDMG-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(4-methylphenoxy)benzene is an organic compound with the molecular formula C15H16O3 It is a derivative of benzene, featuring methoxy groups at the 1 and 3 positions and a 4-methylphenoxy group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-(4-methylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,3-dimethoxybenzene with 4-methylphenol in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions . The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-(4-methylphenoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.

    Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or hydroxylated benzene derivatives.

Scientific Research Applications

1,3-Dimethoxy-5-(4-methylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-(4-methylphenoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s aromatic structure allows it to engage in π-π stacking interactions with other aromatic molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the 4-methylphenoxy group, making it less complex.

    1,4-Dimethoxybenzene: Has methoxy groups at different positions, leading to different reactivity.

    4-Methylphenol: Contains only the phenol group without the methoxy substitutions.

Uniqueness

1,3-Dimethoxy-5-(4-methylphenoxy)benzene is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

61343-97-3

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1,3-dimethoxy-5-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O3/c1-11-4-6-12(7-5-11)18-15-9-13(16-2)8-14(10-15)17-3/h4-10H,1-3H3

InChI Key

QUDFWWOVZIZDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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